molecular formula C14H19N B13261268 N-(dicyclopropylmethyl)-3-methylaniline

N-(dicyclopropylmethyl)-3-methylaniline

Cat. No.: B13261268
M. Wt: 201.31 g/mol
InChI Key: LRTOFLQAQLFXOD-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-3-methylaniline: is an organic compound that features a dicyclopropylmethyl group attached to the nitrogen atom of 3-methylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The aromatic ring of 3-methylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro, sulfo, and halo derivatives of the aromatic ring.

Scientific Research Applications

N-(dicyclopropylmethyl)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(dicyclopropylmethyl)-aniline: Similar structure but lacks the methyl group on the aromatic ring.

    N-(cyclopropylmethyl)-3-methylaniline: Contains a cyclopropylmethyl group instead of a dicyclopropylmethyl group.

Uniqueness

N-(dicyclopropylmethyl)-3-methylaniline is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-3-methylaniline

InChI

InChI=1S/C14H19N/c1-10-3-2-4-13(9-10)15-14(11-5-6-11)12-7-8-12/h2-4,9,11-12,14-15H,5-8H2,1H3

InChI Key

LRTOFLQAQLFXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C2CC2)C3CC3

Origin of Product

United States

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